molecular formula C₆₁H₁₀₅N₂₃O₂₁S B612527 Somatostatin-28 (1-14) CAS No. 79243-10-0

Somatostatin-28 (1-14)

Cat. No.: B612527
CAS No.: 79243-10-0
M. Wt: 1528.71
InChI Key:
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Description

Somatostatin-28 (1-14) is a peptide hormone derived from the larger somatostatin-28 molecule. It is a fragment consisting of the first 14 amino acids of somatostatin-28. Somatostatin itself is known for its inhibitory effects on the secretion of several other hormones, including growth hormone, insulin, and glucagon. It plays a crucial role in the regulation of the endocrine system and is found in various tissues, including the hypothalamus, pancreas, and gastrointestinal tract .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of somatostatin-28 (1-14) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of somatostatin-28 (1-14) follows similar principles but on a larger scale. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Somatostatin-28 (1-14) can undergo various chemical reactions, including:

    Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Specific amino acid derivatives and coupling reagents in SPPS.

Major Products:

Scientific Research Applications

Somatostatin-28 (1-14) has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in regulating hormone secretion and its effects on various physiological processes.

    Medicine: Explored for its potential therapeutic applications in conditions such as acromegaly, diabetes, and gastrointestinal disorders.

    Industry: Utilized in the development of diagnostic assays and therapeutic formulations .

Mechanism of Action

Somatostatin-28 (1-14) exerts its effects by binding to somatostatin receptors, which are G protein-coupled receptors. This binding inhibits the release of several hormones by reducing cyclic adenosine monophosphate (cAMP) levels and activating protein phosphatases. The primary molecular targets include growth hormone, insulin, and glucagon. The pathways involved are crucial for maintaining hormonal balance and regulating metabolic processes .

Comparison with Similar Compounds

    Somatostatin-14: A shorter form of somatostatin with similar inhibitory effects but a shorter half-life.

    Somatostatin-28: The full-length peptide with a longer duration of action.

    Octreotide: A synthetic analog with a longer half-life and enhanced stability.

Uniqueness: Somatostatin-28 (1-14) is unique due to its specific sequence and the distinct biological activities it mediates. It retains the inhibitory properties of the full-length somatostatin-28 but with potentially different pharmacokinetics and receptor interactions .

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-carboxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H105N23O21S/c1-29(72-48(93)32(63)27-85)47(92)80-38(25-43(64)87)53(98)82-40(28-86)54(99)81-39(26-44(65)88)58(103)84-23-10-14-41(84)55(100)73-30(2)46(91)75-36(18-24-106-4)49(94)74-31(3)57(102)83-22-9-15-42(83)56(101)78-34(13-8-21-71-61(68)69)50(95)77-35(16-17-45(89)90)52(97)76-33(12-7-20-70-60(66)67)51(96)79-37(59(104)105)11-5-6-19-62/h29-42,85-86H,5-28,62-63H2,1-4H3,(H2,64,87)(H2,65,88)(H,72,93)(H,73,100)(H,74,94)(H,75,91)(H,76,97)(H,77,95)(H,78,101)(H,79,96)(H,80,92)(H,81,99)(H,82,98)(H,89,90)(H,104,105)(H4,66,67,70)(H4,68,69,71)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMRYZBEFKSJLC-FBZPBABGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCSC)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H105N23O21S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1528.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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